Pyrimidine-2-sulfonyl Chloride
Overview
Description
Pyrimidine-2-sulfonyl Chloride is a chemical compound with the empirical formula C4H2Cl2N2O2S1. It is a type of heterocyclic sulfonyl chloride1. However, detailed information about this specific compound is not readily available1.
Synthesis Analysis
The synthesis of pyrimidine-2-sulfonyl chloride is not well-documented in the literature. However, a related compound, pyrimidine-5-sulfonyl chloride, has been reported to decompose rapidly to 2-chloropyrimidine2. This suggests that the synthesis of pyrimidine-2-sulfonyl chloride might be challenging due to stability issues2.Molecular Structure Analysis
The molecular structure of Pyrimidine-2-sulfonyl Chloride is not readily available in the literature. However, it is known that pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring3.Chemical Reactions Analysis
The chemical reactions involving Pyrimidine-2-sulfonyl Chloride are not well-documented in the literature. However, it is known that sulfonyl chlorides, in general, are reactive towards nucleophiles, and can undergo substitution reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of Pyrimidine-2-sulfonyl Chloride are not readily available in the literature. However, it is known that pyrimidines are aromatic heterocyclic compounds3.Scientific Research Applications
Stability and Decomposition
Pyrimidine-2-sulfonyl chloride, like other heterocyclic sulfonyl chlorides, is unstable at room temperature. It rapidly decomposes into 2-chloropyrimidine, making it challenging to work with in certain chemical syntheses (Bahrami, Khodaei, & Soheilizad, 2010).
Synthesis Methods
Innovative methods have been developed for the synthesis of heterocyclic sulfonyl chlorides, including pyrimidine-2-sulfonyl chloride, demonstrating their importance in the field of medicinal chemistry. These methods focus on the efficient and selective synthesis of heterocyclic sulfonyl chlorides (Tucker, Chenard, & Young, 2015).
Biological Activities
Pyrimidine derivatives, which can be synthesized using pyrimidine-2-sulfonyl chloride, are known to exhibit a wide spectrum of biological activities such as antioxidant, anticancer, antibacterial, and anti-inflammatory activities. This highlights the significance of pyrimidine-2-sulfonyl chloride in the development of new therapeutic agents (Rani et al., 2012).
Sulfonylation in Synthesis
The sulfonylation process, which can utilize pyrimidine-2-sulfonyl chloride, is a key step in the synthesis of various compounds, including penoxsulam. Optimized conditions for such reactions demonstrate the practical applications of pyrimidine-2-sulfonyl chloride in chemical synthesis (Si-tia, 2016).
Antimicrobial Activity
Novel pyrimidine derivatives, potentially synthesized using pyrimidine-2-sulfonyl chloride, show antimicrobial activity. This underscores the role of pyrimidine-2-sulfonyl chloride in the development of new antimicrobial agents (Ammar et al., 2004).
Safety And Hazards
The safety and hazards of Pyrimidine-2-sulfonyl Chloride are not well-documented in the literature. However, sulfonyl chlorides, in general, are known to be corrosive and can cause severe skin burns and eye damage5.
Future Directions
Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years6. They have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus6. Therefore, the study of Pyrimidine-2-sulfonyl Chloride and its derivatives could potentially lead to the development of new therapeutic agents6.
Please note that this analysis is based on the limited information available in the literature and may not be fully accurate or complete. Further research is needed to provide a more comprehensive understanding of Pyrimidine-2-sulfonyl Chloride.
properties
IUPAC Name |
pyrimidine-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2S/c5-10(8,9)4-6-2-1-3-7-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULAGHAXBSYDOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468069 | |
Record name | Pyrimidine-2-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-2-sulfonyl Chloride | |
CAS RN |
220548-03-8 | |
Record name | Pyrimidine-2-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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